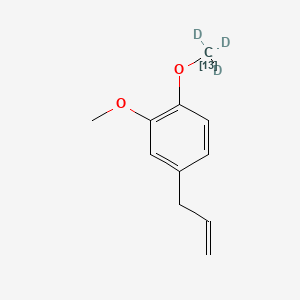

Methyl Eugenol-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-methoxy-4-prop-2-enyl-1-(trideuterio(113C)methoxy)benzene |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3/i2+1D3 |

InChI Key |

ZYEMGPIYFIJGTP-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CC=C)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

What are the applications of Methyl Eugenol-13C,d3 in metabolic research?

An In-Depth Technical Guide to the Applications of Methyl Eugenol-13C,d3 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of this compound, a stable isotope-labeled compound, in the field of metabolic research. We will delve into its core uses as an internal standard and a metabolic tracer, provide detailed experimental protocols, and present quantitative data to support its utility in pharmacokinetic and metabolic pathway studies.

Introduction to Methyl Eugenol (B1671780) and Stable Isotope Labeling

Methyl eugenol is a naturally occurring phenylpropanoid found in various plants and essential oils.[1][2] It is structurally similar to other compounds like eugenol and safrole and is studied for its metabolic fate and potential biological effects.[2][3]

This compound is a synthetic variant of methyl eugenol in which one carbon atom has been replaced by its heavy isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced by deuterium (B1214612) (d or ²H).[1][][5][6] This labeling confers a higher molecular weight without significantly altering the compound's chemical properties. This key feature makes it an invaluable tool in modern analytical chemistry, particularly in studies involving mass spectrometry.[7][8]

Stable isotope-labeled compounds are non-radioactive and safe for in vivo studies, making them ideal for tracing the absorption, distribution, metabolism, and excretion (ADME) of parent compounds.[][7]

Core Applications in Metabolic Research

The primary applications of this compound in metabolic research are as an internal standard for precise quantification and as a tracer for elucidating metabolic pathways.

Gold Standard Internal Standard for Quantitative Analysis

In bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification.[9] An ideal IS should have physicochemical properties nearly identical to the analyte of interest.[10]

This compound serves this role perfectly for the quantification of unlabeled methyl eugenol.[1][3] It co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix (e.g., ionization suppression or enhancement).[9] However, due to its higher mass, it is readily distinguishable by the mass spectrometer. By adding a known amount of this compound to each sample, researchers can normalize the response of the unlabeled analyte, correcting for variability in sample preparation, extraction recovery, and instrument response.[11] This isotope dilution method is considered the gold standard for quantitative bioanalysis.[9]

Tracer for Metabolic Pathway Elucidation and Pharmacokinetic Studies

As a stable isotope tracer, this compound allows researchers to track the metabolic fate of the parent compound in vitro and in vivo.[1][5] When introduced into a biological system, the labeled methyl eugenol follows the same metabolic routes as its unlabeled counterpart.[8] Metabolites that retain the ¹³C and/or deuterium labels can be identified by their characteristic mass shifts in mass spectrometry, enabling the confident elucidation of biotransformation pathways.[7]

Furthermore, the incorporation of deuterium can sometimes alter the rate of metabolism due to the kinetic isotope effect—the carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[12] This property can be exploited to investigate the specific sites of metabolism and can potentially lead to the development of drugs with improved pharmacokinetic profiles.[1][5]

Metabolic Pathways of Methyl Eugenol

Understanding the metabolism of methyl eugenol is crucial for toxicology and drug development. Studies have shown that it is primarily metabolized in the liver.[3] The key metabolic pathways include:

-

O-Demethylation: Removal of one of the methyl groups from the methoxy (B1213986) functionalities.[3]

-

1'-Hydroxylation: The addition of a hydroxyl group to the 1' position of the allyl side chain. This is a critical bioactivation step that can lead to the formation of reactive intermediates.[2][3]

-

Epoxidation: Formation of an epoxide across the double bond of the allyl side chain.[3]

-

Sulfation: Following 1'-hydroxylation, the resulting alcohol can be sulfated to form 1'-sulfoxymethyleugenol, a DNA-reactive intermediate implicated in the compound's potential carcinogenicity.[2]

Caption: Key metabolic pathways of Methyl Eugenol.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves the quality of quantitative data. The tables below summarize relevant analytical parameters from a study using a deuterated internal standard and pharmacokinetic parameters of the parent compound, methyl eugenol.

Table 1: Analytical Method Performance for Methyl Eugenol Quantification using a Stable Isotope Dilution Assay (SIDA-GC/MS/MS). [13]

| Parameter | Solid Food Samples | Semi-Solid Food Samples | Liquid Beverages |

| Linearity Range (µg/L) | 4 - 500 | 4 - 500 | 4 - 500 |

| Method Detection Limit (MDL) (µg/kg) | 50 | 50 | 1 |

| Recovery Range (%) | 94.29 - 100.27 | 94.29 - 100.27 | 94.29 - 100.27 |

| Intra-day Precision (%RSD) | < 9% | < 9% | < 9% |

| Inter-day Precision (%RSD) | < 9% | < 9% | < 9% |

Table 2: Pharmacokinetic Parameters of Methyl Eugenol in Rats After Oral Administration of Asarum Extract. [14]

| Parameter | Value |

| Tmax (h) | 0.38 ± 0.13 |

| Cmax (ng/mL) | 77.85 ± 11.24 |

| AUC(0-t) (ng/mLh) | 134.19 ± 21.05 |

| AUC(0-∞) (ng/mLh) | 143.51 ± 23.47 |

| t1/2 (h) | 1.87 ± 0.31 |

(Note: Tmax = Time to reach maximum concentration; Cmax = Maximum plasma concentration; AUC = Area under the curve; t1/2 = Elimination half-life. Data represent mean ± SD).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Quantification of Methyl Eugenol in Plasma using LC-MS/MS

This protocol describes a method for the accurate quantification of methyl eugenol in plasma samples, employing this compound as an internal standard.

1. Materials and Reagents:

-

Methyl Eugenol analytical standard

-

This compound internal standard (IS)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Control (drug-free) plasma

2. Preparation of Solutions:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Methyl Eugenol and this compound in methanol.

-

Calibration Standards: Serially dilute the Methyl Eugenol stock solution with 50% methanol/water to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution to each tube and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from ~20% B to 95% B over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Methyl Eugenol: Determine the specific precursor-to-product ion transition (e.g., m/z 179.1 → 148.1).

-

This compound: Monitor the corresponding transition, which will be shifted by +4 Da (e.g., m/z 183.1 → 152.1).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Methyl Eugenol / this compound) against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of Methyl Eugenol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for LC-MS/MS quantification.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol, adapted from methods for similar compounds[12], assesses the susceptibility of methyl eugenol to metabolism by liver enzymes.

1. Materials and Reagents:

-

Methyl Eugenol

-

This compound (for analytical internal standard)

-

Pooled human or rat liver microsomes (HLM or RLM)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

2. Experimental Procedure:

-

Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add Methyl Eugenol (e.g., final concentration of 1 µM) to the wells. To initiate the metabolic reaction, add the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound). The 0-minute time point serves as the initial concentration control.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of Methyl Eugenol at each time point, as described in Protocol 1.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of remaining Methyl Eugenol against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion

This compound is an essential tool for researchers in drug metabolism and toxicology. Its application as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in quantitative bioanalysis.[1][15] As a metabolic tracer, it provides an effective means to delineate complex biotransformation pathways and investigate pharmacokinetic properties.[1][7] The protocols and data presented in this guide underscore its critical role in advancing our understanding of the metabolic fate of methyl eugenol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Free Radical Metabolism of Methyleugenol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Biomonitoring Data to Evaluate Methyl Eugenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. scitechnol.com [scitechnol.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Stable isotope labeling-assisted GC/MS/MS method for determination of methyleugenol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis and Purification of Methyl Eugenol-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Methyl Eugen-ol-¹³C,d₃, an isotopically labeled analog of the naturally occurring phenylpropanoid, methyl eugenol (B1671780). This stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in various research applications, including metabolic studies, pharmacokinetic assessments, and food safety analysis.[1][2]

Synthesis of Methyl Eugenol-¹³C,d₃

The synthesis of Methyl Eugenol-¹³C,d₃ involves the methylation of a ¹³C-labeled eugenol precursor using a deuterated methylating agent. The general reaction scheme is based on the well-established Williamson ether synthesis.

Synthesis Pathway

The synthesis proceeds via the O-methylation of a ¹³C-labeled Eugenol. The phenolic hydroxyl group of Eugenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the deuterated methylating agent.

Caption: Synthesis pathway for Methyl Eugenol-¹³C,d₃.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of unlabeled methyl eugenol.[3][4][5][6]

Materials:

-

Eugenol-¹³C (specific labeling pattern to be determined by the researcher)

-

Deuterated methyl iodide (CD₃I) or Deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Acetone or Methanol (B129727) (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Eugenol-¹³C (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).

-

Stir the mixture vigorously at room temperature.

-

Slowly add deuterated methyl iodide (3 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl Eugenol-¹³C,d₃.

Purification of Methyl Eugenol-¹³C,d₃

Purification of the synthesized Methyl Eugenol-¹³C,d₃ is crucial to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of eugenol and its derivatives.[7]

Purification Workflow

The general workflow for the purification of Methyl Eugenol-¹³C,d₃ involves initial extraction followed by chromatographic separation.

Caption: General purification workflow for Methyl Eugenol-¹³C,d₃.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of methanol and water is typically effective.

-

Detection Wavelength: Monitoring at approximately 280 nm, where eugenol and its derivatives exhibit strong absorbance.[8]

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

Procedure:

-

Equilibrate the preparative HPLC column with the initial mobile phase composition.

-

Inject the dissolved crude product onto the column.

-

Run a solvent gradient to elute the components. A typical gradient might start with a higher percentage of water and gradually increase the percentage of methanol.

-

Collect fractions corresponding to the peak of Methyl Eugenol-¹³C,d₃.

-

Analyze the collected fractions for purity using analytical HPLC or GC-MS.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl Eugenol-¹³C,d₃.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of Methyl Eugenol-¹³C,d₃.

Synthesis Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | Eugenol-¹³C | - |

| Methylating Agent | Deuterated Methyl Iodide (CD₃I) | [3] |

| Base | Potassium Carbonate (K₂CO₃) | [3] |

| Solvent | Acetone | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Expected Yield | >90% | [3][5] |

Physicochemical and Spectroscopic Data

| Property | Expected Value/Data | Method |

| Molecular Formula | C₁₀¹³CH₁₁D₃O₂ | - |

| Molecular Weight | ~182.26 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Purity | >98% | GC-MS, HPLC |

| ¹H NMR | Spectrum consistent with structure, showing absence or significant reduction of the methoxy (B1213986) proton signal and presence of characteristic aromatic and allyl proton signals. | ¹H NMR Spectroscopy |

| ¹³C NMR | Spectrum showing enrichment at the desired carbon position(s). | ¹³C NMR Spectroscopy |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z corresponding to the labeled compound. | GC-MS |

Quality Control and Analysis

The identity and purity of the synthesized Methyl Eugenol-¹³C,d₃ should be confirmed using various analytical techniques.

Analytical Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl eugenol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]

- 7. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl Eugenol-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the isotopically labeled compound, Methyl Eugenol-13C,d3. This document details the expected mass spectral data, provides a detailed experimental protocol for its analysis, and illustrates the fragmentation pathway and relevant metabolic context through diagrams. The information presented is essential for researchers utilizing this compound as an internal standard or tracer in quantitative analyses and metabolic studies.

Introduction

Methyl Eugenol, a naturally occurring phenylpropanoid, is a subject of interest in various fields, including flavor and fragrance chemistry, toxicology, and drug metabolism. The use of isotopically labeled analogues, such as this compound, is critical for accurate quantification in complex matrices and for elucidating its metabolic fate. This guide focuses on the electron ionization mass spectrometry (EI-MS) fragmentation of this compound, providing a predictive framework based on the well-established fragmentation of its unlabeled counterpart.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is predicted based on the known fragmentation of unlabeled Methyl Eugenol. The incorporation of one ¹³C atom and three deuterium (B1214612) (d) atoms results in a molecular weight of approximately 182.24 g/mol . The primary fragmentation pathways under electron ionization are expected to involve the loss of a methyl radical and a methoxy (B1213986) radical from the molecular ion.

The table below summarizes the predicted major fragment ions for this compound and compares them to the observed fragments of unlabeled Methyl Eugenol. The relative abundance is inferred from the typical fragmentation pattern of Methyl Eugenol, where the molecular ion is prominent, and the loss of a methyl group leads to the base peak.

| Fragment Ion | Proposed Structure | m/z (Methyl Eugenol) | Relative Abundance (%) (Methyl Eugenol) | Predicted m/z (this compound) | Predicted Relative Abundance (%) |

| [M]⁺• | Molecular Ion | 178 | 85 | 182 | High |

| [M-CH₃]⁺ | Loss of a methyl radical | 163 | 100 | 167 | 100 (Base Peak) |

| [M-CD₃]⁺ | Loss of a deuterated methyl radical | - | - | 164 | Moderate |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 147 | 30 | 151 | Moderate |

| [M-OCD₃]⁺ | Loss of a deuterated methoxy radical | - | - | 148 | Low |

Note: The relative abundances for this compound are predicted and may vary based on instrumental conditions. The presence of both labeled and unlabeled fragments (e.g., loss of -CH₃ and -CD₃) is possible depending on the position of the ¹³C label. For a molecule labeled at the methoxy carbon and with deuterium on the methoxy group, the loss of the deuterated methyl group is expected to be a major fragmentation pathway.

Experimental Protocol: GC-MS Analysis

This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.

3.1. Sample Preparation

Samples containing this compound (e.g., from in vitro metabolism studies or as an internal standard in a sample matrix) should be extracted using a suitable organic solvent such as ethyl acetate (B1210297) or hexane (B92381). A liquid-liquid extraction or solid-phase extraction (SPE) may be employed depending on the complexity of the sample matrix. The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen. The final extract is reconstituted in a solvent suitable for GC injection, such as hexane or ethyl acetate.

3.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

3.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977A MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode:

-

Full Scan: m/z range 40-300 for qualitative analysis and initial method development.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the characteristic ions of this compound (e.g., m/z 182, 167, 164) and any corresponding unlabeled analyte.

-

Below is a graphical representation of the experimental workflow.

Visualizing the Fragmentation and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pattern of this compound and its primary metabolic pathway.

4.1. Predicted EI-MS Fragmentation Pathway

This diagram shows the proposed fragmentation of the this compound molecular ion.

4.2. Metabolic Pathway of Methyl Eugenol

Methyl Eugenol undergoes several metabolic transformations in vivo. The primary route of metabolic activation is hydroxylation, followed by sulfation, leading to the formation of a reactive intermediate that can form DNA adducts. Understanding this pathway is crucial for toxicological and drug development studies.

Conclusion

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, a critical tool for researchers in various scientific disciplines. The provided experimental protocol offers a starting point for method development, and the visual diagrams of the fragmentation and metabolic pathways serve as valuable references. Accurate interpretation of mass spectral data for isotopically labeled compounds is paramount for the integrity of quantitative and metabolic studies, and this guide serves as a foundational resource for achieving that goal.

A Technical Guide to the Isotopic Enrichment and Purity of Methyl Eugenol-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Eugenol-13C,d3 is a stable isotope-labeled version of Methyl Eugenol (B1671780), a naturally occurring phenylpropanoid.[1][][3] This labeled compound is specifically designed with a carbon-13 (¹³C) atom and three deuterium (B1214612) (d3) atoms, typically on the methoxy (B1213986) group. This dual labeling provides a distinct mass shift from its unlabeled counterpart, making it an invaluable tool in analytical and biomedical research.

The primary applications of this compound include its use as an internal standard for highly accurate quantification in studies utilizing mass spectrometry (MS) and as a tracer for metabolic flux analysis (MFA).[1] In quantitative analyses, its near-identical chemical and physical properties to the endogenous compound ensure it behaves similarly during sample extraction and chromatographic separation, correcting for variations in sample processing and instrument response.[4] For metabolic studies, the heavy isotopes allow researchers to trace the molecule's fate through complex biochemical pathways.[1][4] This guide provides a comprehensive overview of the isotopic enrichment and purity of this compound, detailing the analytical methodologies used for its characterization.

Isotopic Enrichment and Purity Data

The quality and reliability of research data derived from using this compound are directly dependent on its chemical purity and isotopic enrichment. High isotopic enrichment minimizes interference from unlabeled species, while high chemical purity ensures that observed effects are not due to contaminants. The following table summarizes typical specifications for this isotopically labeled compound.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Enrichment (¹³C) | ≥99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |

| Isotopic Enrichment (Deuterium) | ≥98 atom % D | Mass Spectrometry, ¹H NMR, ²H NMR |

| Isotopologue Distribution | Primarily d3, with minimal d0, d1, d2 | High-Resolution Mass Spectrometry |

Note: Specifications are based on common industry standards and may vary between suppliers and batches.[5]

Experimental Protocols for Purity and Enrichment Analysis

The determination of both chemical purity and isotopic enrichment requires robust analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry is essential for accurately determining the isotopic distribution and enrichment of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, and diluted to an appropriate concentration for direct infusion or LC-MS analysis.[5]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used. Electrospray Ionization (ESI) is a common ionization source for this type of analysis.[5]

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full-scan mass spectra are acquired over a relevant mass-to-charge (m/z) range to capture the molecular ion peak and its isotopologues.[5]

-

Data Analysis:

-

The resulting mass spectrum will display a cluster of peaks corresponding to the different isotopic species (e.g., d0, d1, d2, d3).[5]

-

The relative intensity of each isotopologue peak is measured.

-

Corrections are made for the natural isotopic abundance of other elements within the molecule, particularly the natural 1.1% abundance of ¹³C in the rest of the carbon skeleton.[5][6]

-

The isotopic enrichment is calculated from the relative intensities of the different isotopologues, with the purity often expressed as the percentage of the desired ¹³C,d3 species relative to the sum of all species.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the location of the isotopic labels and the overall chemical purity of the compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals that interfere with the analyte's signals.[5]

-

¹H NMR Analysis: A high-resolution ¹H NMR spectrum is acquired. The successful incorporation of deuterium in the methoxy group is confirmed by the significant reduction or complete absence of the signal corresponding to the methoxy protons (-OCH₃).[5] The chemical purity can be estimated by integrating the remaining proton signals against any impurity peaks.

-

¹³C NMR Analysis: A ¹³C NMR spectrum confirms the position of the carbon-13 label. The signal corresponding to the labeled carbon will exhibit a significantly higher intensity compared to the other carbon signals in the molecule.

-

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal. A signal at the chemical shift corresponding to the methoxy group confirms the presence and location of the deuterium atoms.[5]

Visualizations: Workflows and Pathways

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound to determine its purity and isotopic enrichment.

Caption: Workflow for Isotopic Purity and Enrichment Determination.

Synthesis Pathway Overview

The synthesis of this compound typically involves the methylation of eugenol using an isotopically labeled methylating agent. This ensures the precise placement of the ¹³C and deuterium labels.

Caption: General Synthesis Scheme for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Isotopes in Methyl Eugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural isotopic abundance of carbon, hydrogen, and oxygen in methyl eugenol (B1671780). The data and methodologies presented are crucial for authenticity assessment, origin determination, and metabolic studies of this prevalent phenylpropanoid.

Isotopic Abundance Data

The natural isotopic composition of methyl eugenol can vary depending on its origin (natural or synthetic). The following table summarizes the range of delta (δ) values for carbon (¹³C), hydrogen (²H), and oxygen (¹⁸O) isotopes in methyl eugenol from various sources, as determined by on-line capillary gas chromatography-isotope ratio mass spectrometry (IRMS).[1][2][3][4] The delta notation represents the deviation of the isotopic ratio of a sample from a standard in parts per thousand (‰).

| Isotope Ratio | Origin | δ Value Range (‰) |

| δ¹³C | Natural | -41.1 to -32.2[1][2][3] |

| Synthetic | -37.4 to -35.0[1][2][3] | |

| δ²H | Natural | -217 to -107[1][2][3] |

| Synthetic | -155 to -126[1][2][3] | |

| δ¹⁸O | Natural | +2.7 to +6.9[1][2][3] |

| Synthetic | +5.5 to +6.6[1][2][3] |

It is important to note that synthetic methyl eugenol is often produced by the methylation of natural eugenol, which can result in nearly identical isotopic data ranges, making differentiation based on IRMS challenging.[1][2][3][5]

Experimental Protocols

The determination of the natural abundance of isotopes in methyl eugenol is primarily achieved through On-line Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) . This technique couples the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.

Methodology: On-line Capillary Gas Chromatography-Isotope Ratio Mass Spectrometry (HRGC-C-IRMS and HRGC-P-IRMS) [1][2][4]

-

Sample Preparation: Essential oils or extracts containing methyl eugenol are diluted in an appropriate solvent (e.g., n-pentane) to a suitable concentration for GC analysis.

-

Gas Chromatographic Separation:

-

An aliquot of the prepared sample is injected into a high-resolution gas chromatograph (HRGC).

-

The sample components are separated on a capillary column (e.g., a nonpolar or medium-polarity column) based on their volatility and interaction with the stationary phase.

-

The GC oven temperature is programmed to ensure optimal separation of methyl eugenol from other matrix components.

-

-

Isotope Ratio Measurement:

-

For δ¹³C (Combustion IRMS - HRGC-C-IRMS):

-

The eluent from the GC column is passed through a combustion furnace (typically containing copper oxide) at a high temperature (e.g., 850 °C).

-

Organic compounds are combusted to carbon dioxide (CO₂) and water (H₂O).

-

Water is removed by a water trap.

-

The purified CO₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.

-

The mass spectrometer measures the relative abundance of the isotopologues of CO₂ (masses 44, 45, and 46), from which the ¹³C/¹²C ratio is calculated.

-

-

For δ²H and δ¹⁸O (Pyrolysis IRMS - HRGC-P-IRMS):

-

The eluent from the GC column is passed through a pyrolysis reactor (a ceramic tube) at a very high temperature (e.g., 1450 °C).

-

The organic compounds are pyrolyzed to hydrogen gas (H₂) and carbon monoxide (CO).

-

The H₂ and CO gases are introduced into the ion source of the IRMS.

-

The mass spectrometer measures the relative abundances of the isotopologues of H₂ (masses 2 and 3) and CO (masses 28, 29, and 30) to determine the ²H/¹H and ¹⁸O/¹⁶O ratios, respectively.

-

-

-

Data Analysis:

-

The isotopic ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards: Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen.

-

Reference gases with known isotopic compositions are used for calibration and to ensure the accuracy and precision of the measurements.

-

Experimental Workflow

The following diagram illustrates the general workflow for the determination of natural isotopic abundance in methyl eugenol using GC-IRMS.

Caption: Workflow for GC-IRMS analysis of methyl eugenol.

References

Reference Spectra for Methyl Eugenol-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reference spectra for Methyl Eugenol-13C,d3, an isotopically labeled variant of the naturally occurring phenylpropanoid, Methyl Eugenol. The inclusion of a carbon-13 atom and three deuterium (B1214612) atoms introduces a specific mass shift, making it an invaluable internal standard for quantitative analyses by mass spectrometry and as a tracer in metabolic studies. This document outlines the expected spectral data, detailed experimental protocols for acquiring these spectra, and a workflow for ensuring data quality and integrity.

Data Presentation: Quantitative Spectral Analysis

The following tables summarize the expected and observed spectral data for this compound. The data for ¹H NMR and Mass Spectrometry are based on commercially available standards, while the ¹³C NMR data is predicted based on the known spectrum of unlabeled Methyl Eugenol and the principles of isotopic labeling.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 1 | ~6.85 | d | 8.0 | Ar-H |

| 2 | ~6.73 | d | 8.0 | Ar-H |

| 3 | ~6.71 | s | - | Ar-H |

| 4 | ~5.95 | m | - | -CH=CH₂ |

| 5 | ~5.08 | m | - | -CH=CH₂ |

| 6 | ~3.86 | s | - | Ar-OCH₃ |

| 7 | ~3.32 | d | 6.7 | Ar-CH₂- |

Solvent: Chloroform-d (CDCl₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ ppm) | Assignment |

| 1 | ~148.9 | Ar-C |

| 2 | ~147.2 | Ar-C |

| 3 | ~137.8 | -CH=CH₂ |

| 4 | ~132.8 | Ar-C |

| 5 | ~120.5 | Ar-CH |

| 6 | ~115.8 | -CH=CH₂ |

| 7 | ~112.7 | Ar-CH |

| 8 | ~111.2 | Ar-CH |

| 9 | ~55.9 | Ar-OCH₃ |

| 10 | ~55.8 (split into multiplet) | Ar-O-¹³CD₃ |

| 11 | ~39.6 | Ar-CH₂- |

Note: The signal for the ¹³C-labeled methoxy (B1213986) carbon is expected to be a multiplet due to coupling with deuterium.

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 182.1 | ~100 | [M+H]⁺ (isotopically labeled) |

| 167.1 | ~20 | [M-CH₃]⁺ |

| 151.1 | ~15 | [M-OCH₃]⁺ |

| 121.1 | ~10 | [M-C₃H₅O]⁺ |

| 91.1 | ~8 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of reference spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

b. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

c. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

d. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

a. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 1 µg/mL).

b. Electron Ionization (EI) Mass Spectrometry:

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium.

c. Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙).

-

Analyze the fragmentation pattern to confirm the structure. The presence of the isotopic label will result in a predictable mass shift in the molecular ion and any fragments containing the label.

Fourier-Transform Infrared (FT-IR) Spectroscopy

a. Sample Preparation:

-

As this compound is a liquid, a neat sample can be analyzed.

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2][3]

b. FT-IR Acquisition Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.[4]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates should be acquired prior to the sample analysis.

c. Data Analysis:

-

Identify characteristic absorption bands for functional groups present in the molecule (e.g., C-H aromatic and aliphatic, C=C aromatic and alkene, C-O ether).

-

Compare the spectrum to that of unlabeled Methyl Eugenol to confirm the identity of the molecular backbone.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for acquiring and validating reference spectra.

Caption: Relationship between spectral data and molecular structure.

References

An In-depth Technical Guide to Isotope Labeling in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of isotope labeling, a powerful technique for tracing and quantifying molecules in complex biological and chemical systems. We will delve into the core principles, detail key experimental methodologies, present quantitative data, and illustrate complex workflows and pathways. Isotope labeling allows researchers to track the behavior, metabolism, and distribution of specific substances within biological organisms, chemical reactions, or environmental systems[1].

Core Principles of Isotope Labeling

Isotope labeling is a technique where one or more atoms in a molecule are substituted with their corresponding isotope[1][2]. Isotopes are variants of a chemical element that have the same number of protons but differ in the number of neutrons, resulting in different atomic masses[3][4]. This mass difference allows labeled molecules to be distinguished from their unlabeled counterparts by analytical instruments without altering their fundamental chemical properties[5][6].

There are two main types of isotopes used:

-

Stable Isotopes : These are non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)[5][7]. They are exceptionally safe and are the preferred choice for in vivo studies in humans and long-term metabolic investigations[6][8]. Detection is primarily achieved through Mass Spectrometry (MS), which separates molecules based on their mass-to-charge ratio, or Nuclear Magnetic Resonance (NMR) spectroscopy[2][6][7].

-

Radioactive Isotopes (Radiolabeling) : These isotopes, such as Tritium (³H) and Carbon-14 (¹⁴C), are unstable and emit detectable radiation[6][9]. Their high sensitivity makes them common in drug metabolism studies, although their use requires specialized handling and safety precautions[2][9].

The fundamental premise is that labeled compounds behave almost identically to their native counterparts in biological and chemical processes, serving as ideal tracers[1][10].

Key Labeling Strategies and Analytical Techniques

Isotope labels can be incorporated into molecules through several methods, each suited for different applications.

-

Metabolic Labeling : In this in vivo approach, living cells or organisms are cultured in a medium where standard essential nutrients are replaced with their heavy isotope-labeled versions[3]. A prime example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , where cells incorporate labeled amino acids (e.g., ¹³C₆-Arginine) into all newly synthesized proteins[5][11]. This method is highly accurate because it allows for the combination of samples at the very beginning of the experimental workflow, minimizing procedural variability[12][13].

-

Chemical Labeling : This in vitro method involves attaching isotope-containing tags to specific functional groups on isolated proteins or peptides[14]. Techniques like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) use reagents that are isobaric (same total mass) but yield different reporter ions upon fragmentation in a mass spectrometer, allowing for the simultaneous analysis of multiple samples (multiplexing)[1][14][15].

-

Isotopic Substitution : This involves replacing atoms in a molecule with their stable isotopes during chemical synthesis[16]. This is the primary method for creating labeled drug candidates used in pharmacokinetic studies[3].

These labeling strategies are predominantly coupled with high-resolution mass spectrometry, which can differentiate the small mass shifts caused by isotopic incorporation[2][5].

Applications in Research and Drug Development

Isotope labeling has become an indispensable tool across various scientific disciplines.

Quantitative Proteomics

In proteomics, the goal is to identify and quantify the abundance of proteins across different samples[5]. SILAC, TMT, and iTRAQ have revolutionized this field by enabling precise relative quantification[5][15]. For instance, by comparing a "heavy" labeled cancer cell line with a "light" labeled normal cell line, researchers can accurately measure changes in protein expression, providing insights into disease mechanisms[5]. This approach is also critical for studying post-translational modifications (PTMs), such as phosphorylation, to unravel cellular signaling networks[11][17].

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a technique used to quantify the rates (fluxes) of reactions within cellular metabolic networks[8]. In ¹³C-MFA , cells are fed a ¹³C-labeled substrate like glucose[9]. As the labeled carbon atoms travel through various metabolic pathways, they are incorporated into downstream metabolites[6]. By measuring the specific labeling patterns (mass isotopomer distributions) in these metabolites using GC-MS or LC-MS, researchers can computationally model and quantify the activity of different pathways, such as glycolysis and the citric acid cycle[6][18][19]. This is crucial for identifying metabolic bottlenecks in biotechnological applications and understanding metabolic reprogramming in diseases like cancer[9].

Drug Development and ADME Studies

In pharmaceutical development, understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical[3]. Stable isotope labeling is a cornerstone of these studies[3]. A drug candidate is synthesized with a stable isotope (like ¹³C or ²H) or a radioisotope (like ¹⁴C)[9]. This labeled drug is then administered, and its journey through the body can be meticulously tracked using mass spectrometry[3]. This allows for:

-

Precise Pharmacokinetics : Quantifying how quickly the drug is absorbed, how it distributes into tissues, and how fast it is cleared[3].

-

Metabolite Identification : The unique mass signature of the labeled drug makes it easy to distinguish its metabolites from endogenous molecules in complex biological samples like plasma and urine.

-

Mass Balance Studies : Determining the complete excretory fate of the drug and all its related metabolites[9].

Data Presentation: Quantitative Summaries

Quantitative data from isotope labeling experiments must be presented clearly for effective interpretation.

Table 1: Representative Data from a SILAC Proteomics Experiment

This table shows hypothetical data comparing protein expression between a control ("Light") cell population and a treated ("Heavy") cell population. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance.

| Protein ID | Gene Name | Protein Description | SILAC Ratio (H/L) | Log₂(H/L) | Regulation |

| P04049 | APP | Amyloid-beta precursor protein | 2.58 | 1.37 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.07 | Unchanged |

| Q06830 | SOD2 | Superoxide dismutase [Mn] | 0.45 | -1.15 | Downregulated |

| P10636 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.12 | 1.64 | Upregulated |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | -0.03 | Unchanged |

Data is illustrative, based on typical outcomes of SILAC experiments.

Table 2: Example of a ¹³C-Metabolic Flux Map in E. coli

This table presents simplified flux data for central carbon metabolism, showing the relative rates of key metabolic pathways. Fluxes are often normalized to the glucose uptake rate (set to 100).

| Reaction/Pathway | Abbreviation | Relative Flux (%) |

| Glucose uptake | GLCpts | 100.0 |

| Glycolysis (Glucose -> G3P) | EMP | 75.2 |

| Pentose Phosphate Pathway | PPP | 24.8 |

| Pyruvate -> Acetyl-CoA | PDH | 85.0 |

| TCA Cycle (Isocitrate -> a-KG) | ICDH | 60.5 |

| Glyoxylate Shunt | ICL | 0.0 |

| Anaplerosis (PEP -> OAA) | PPC | 15.0 |

Data is representative of typical flux distributions found in microbial systems and sourced conceptually from databases like CeCaFDB.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for key isotope labeling techniques.

Protocol for SILAC-based Quantitative Proteomics

-

Adaptation Phase :

-

Culture two separate populations of cells.

-

Population 1 (Control): Grow in "light" medium containing normal, unlabeled essential amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).

-

Population 2 (Experimental): Grow in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).

-

Culture for at least 5-6 cell divisions to ensure >99% incorporation of the heavy amino acids into the proteome.

-

-

Experimental Phase :

-

Apply the experimental treatment (e.g., drug stimulation) to the "heavy" labeled cell population while leaving the "light" population as a control[19].

-

Harvest and count cells from both populations.

-

Combine the two cell populations in a 1:1 ratio.

-

-

Sample Processing :

-

Lyse the combined cells to extract the total proteome.

-

Digest the proteins into peptides using an enzyme, typically trypsin[17]. Trypsin cleaves after lysine (B10760008) and arginine, ensuring that nearly every resulting peptide will contain a label.

-

(Optional) Enrich for specific peptides, such as phosphopeptides, using techniques like Titanium Dioxide (TiO₂) chromatography[15].

-

-

LC-MS/MS Analysis :

-

Analyze the mixed peptide sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[17].

-

The mass spectrometer will detect peptide pairs: a "light" version and a "heavy" version, separated by a known mass difference.

-

-

Data Analysis :

Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

-

Experimental Design :

-

Construct a stoichiometric model of the organism's central metabolism.

-

Select an appropriate ¹³C-labeled substrate (tracer) to maximize the information obtained. A common choice for microbial studies is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose[6].

-

-

Tracer Experiment :

-

Culture the cells in a chemically defined medium with the selected ¹³C-labeled substrate as the primary carbon source[6].

-

Grow the cells until they reach a metabolic and isotopic steady state. This is verified by measuring labeling patterns at multiple time points to ensure they are no longer changing.

-

-

Sample Collection and Preparation :

-

Rapidly quench metabolism to halt all enzymatic reactions, typically using cold methanol.

-

Extract intracellular metabolites.

-

Hydrolyze biomass to obtain protein-bound amino acids, as their labeling patterns reflect the flux through central precursor metabolites.

-

-

Isotopic Labeling Measurement :

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis[18].

-

Analyze the samples by GC-MS to measure the mass isotopomer distribution (MID) for each amino acid fragment. The MID is the relative abundance of molecules with a specific number of heavy isotopes (M+0, M+1, M+2, etc.)[4][6].

-

-

Computational Flux Estimation :

-

Input the measured MIDs and any known external rates (e.g., substrate uptake) into a computational flux analysis software package (e.g., INCA, OpenFLUX)[12].

-

The software uses an iterative algorithm to find the set of intracellular fluxes that best reproduces the experimentally measured labeling patterns[12].

-

Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit and determine confidence intervals for the calculated fluxes[6][18].

-

Mandatory Visualizations

Diagrams are essential for visualizing complex processes in isotope labeling analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. metsol.com [metsol.com]

- 3. benchchem.com [benchchem.com]

- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. How Does SILAC Contribute to Phosphorylation Research? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 18. SILAC phosphoproteomics reveals unique signaling circuits in CAR-T cells and the inhibition of B cell-activating phosphorylation in target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Stable Isotopes in Modern Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to regulatory approval is a complex and data-intensive process. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring its safety and efficacy. Stable isotope labeling (SIL) has emerged as a powerful and indispensable tool in drug metabolism studies, offering a safe and precise alternative to radiolabeling. By strategically replacing atoms within a drug molecule with their heavier, non-radioactive counterparts (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)), researchers can accurately trace the fate of the drug and its metabolites in biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques associated with the use of stable isotopes in drug metabolism research. We will delve into the synthesis of labeled compounds, detailed protocols for in vitro and in vivo studies, and the application of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Through a detailed case study of the anticonvulsant drug carbamazepine (B1668303), this guide will illustrate the practical application of these techniques in elucidating metabolic pathways and quantifying pharmacokinetic parameters.

Core Principles of Stable Isotope Labeling in Drug Metabolism

Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common isotope of that element. This difference in mass, while not affecting the fundamental chemical properties of the molecule, allows for their differentiation and quantification using mass-sensitive analytical instruments.[1][2]

The primary advantages of using stable isotopes over radioactive isotopes in human studies are their non-radioactive nature, ensuring the safety of study participants and researchers, and the absence of specialized handling and disposal requirements.[3]

Commonly Used Stable Isotopes:

-

Deuterium (²H): The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) .[4] The C-²H bond is stronger than the C-¹H bond, which can slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step. This property can be exploited to probe reaction mechanisms and even to develop "metabolically switched" drugs with improved pharmacokinetic profiles.[5][6]

-

Carbon-13 (¹³C): ¹³C is widely used for tracing the carbon skeleton of a drug molecule through metabolic pathways. It does not exhibit a significant KIE, making it an excellent tracer for quantitative studies.[7][8]

-

Nitrogen-15 (¹⁵N): ¹⁵N is used to label nitrogen-containing compounds, such as amines and amides, which are common functional groups in drug molecules.[5]

Synthesis of Stable Isotope-Labeled Compounds

The successful application of stable isotopes in drug metabolism studies begins with the synthesis of the labeled compound. The position of the isotopic label is critical and must be in a metabolically stable part of the molecule to avoid loss of the label during metabolism.[9]

General Synthetic Strategies:

-

Direct Incorporation of Labeled Precursors: This involves using commercially available starting materials that already contain the desired stable isotope and incorporating them into the final drug molecule through a synthetic route.[3]

-

Hydrogen-Deuterium Exchange: For deuterium labeling, existing hydrogen atoms in the drug molecule can be exchanged with deuterium using a deuterium source, often catalyzed by an acid or a metal.[10]

Example: Synthesis of ¹⁵N-Labeled Carbamazepine

Experimental Protocols

The design of a stable isotope study depends on the specific questions being addressed. Below are detailed methodologies for key experiments in drug metabolism.

In Vitro Metabolite Identification and Reaction Phenotyping

This type of study aims to identify the metabolic pathways of a drug candidate and the specific enzymes responsible for its metabolism.

Protocol: Reaction Phenotyping of Carbamazepine using Human Liver Microsomes

-

Materials:

-

Carbamazepine

-

¹³C- or ¹⁵N-labeled Carbamazepine (for use as an internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Specific chemical inhibitors for major Cytochrome P450 (CYP) enzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C8)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

LC-MS/MS system

-

-

Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and either a specific CYP inhibitor or a vehicle control.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding carbamazepine to the incubation mixtures.

-

In a parallel set of incubations, use recombinant human CYP enzymes instead of HLMs to confirm the involvement of specific enzymes.

-

After a set incubation time (e.g., 30 minutes), quench the reaction by adding ice-cold acetonitrile containing the stable isotope-labeled carbamazepine as an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the parent drug and its metabolites using a suitable C18 liquid chromatography column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[11][12]

-

Detect and quantify carbamazepine and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for carbamazepine and its expected metabolites (e.g., carbamazepine-10,11-epoxide) are monitored.[11][13]

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence and absence of specific CYP inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme in the metabolic pathway.

-

Compare the metabolite profiles generated by HLMs and recombinant CYP enzymes to confirm the roles of individual enzymes.

-

In Vivo Pharmacokinetic and Metabolite Profiling Study in Humans

Human ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for understanding the complete disposition of a drug in the body. These studies often use a combination of a radiolabel (¹⁴C) for mass balance and a stable isotope label for metabolite identification and quantification.[14][15]

Protocol: Human ADME Study of Carbamazepine using a ¹⁴C/¹⁵N Dual-Labeling Approach

-

Study Design:

-

A single-center, open-label study in a small cohort of healthy male volunteers (typically 6-8 subjects).

-

Subjects receive a single oral dose of carbamazepine containing a therapeutic amount of the unlabeled drug co-administered with a tracer dose of ¹⁴C- and ¹⁵N-labeled carbamazepine.[16]

-

-

Dosing and Sample Collection:

-

Administer the dual-labeled carbamazepine formulation to fasting subjects.

-

Collect blood samples at predefined time points (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose) into tubes containing an anticoagulant.[10]

-

Collect urine and feces in bulk at specified intervals until the amount of radioactivity recovered is greater than 90% of the administered dose.[17]

-

-

Sample Processing and Analysis:

-

Plasma:

-

Separate plasma from whole blood by centrifugation.

-

Determine the total radioactivity in plasma samples using liquid scintillation counting (LSC) to measure ¹⁴C.

-

For pharmacokinetic analysis of the parent drug and metabolites, precipitate plasma proteins with a solvent like acetonitrile containing a deuterated internal standard.[18]

-

Analyze the supernatant by LC-MS/MS to quantify carbamazepine and its metabolites. The ¹⁵N-label can aid in the identification of drug-related material.

-

-

Urine and Feces:

-

Homogenize feces samples.

-

Determine the total radioactivity in aliquots of urine and homogenized feces by LSC.

-

Pool urine and feces samples for each subject and perform metabolite profiling by LC-MS/MS to identify and quantify the metabolites present.[17]

-

-

-

Data Analysis:

-

Pharmacokinetics: Calculate pharmacokinetic parameters for total radioactivity and for carbamazepine, such as Cmax, Tmax, AUC, and half-life.

-

Mass Balance: Determine the total recovery of the radioactive dose in urine and feces.

-

Metabolite Profiling: Identify the major circulating and excreted metabolites and determine their relative abundance.

-

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is essential for interpreting the results of drug metabolism studies.

Table 1: Pharmacokinetic Parameters of ¹⁵N-Carbamazepine in Epileptic Patients on Combined Anticonvulsant Therapy.

| Parameter | Mean Value | Range |

| Plasma Half-life (t½) | 8.2 hours | 5.0 - 13.6 hours |

| Plasma Clearance | - | - |

| Data adapted from a study investigating the kinetics of ¹⁵N-carbamazepine in epileptic patients.[10] |

Table 2: Urinary Excretion of Carbamazepine and its Metabolites Following a Single Dose of ¹⁵N-Carbamazepine.

| Compound | Percentage of Dose Excreted in Urine |

| Carbamazepine-trans-diol | 32% - 61% |

| 9-hydroxymethyl-10-carbamoyl acridane | 5.2% - 8.8% |

| Carbamazepine-10,11-epoxide (B195693) | 1% - 1.4% |

| Unchanged Carbamazepine | 0.5% |

| Data represents the range of excretion observed in the study.[10] |

Table 3: Comparative Pharmacokinetics of Carbamazepine and Deuterated Carbamazepine (Hypothetical Data).

| Parameter | Carbamazepine | Deuterated Carbamazepine |

| Cmax (ng/mL) | 1500 | 1800 |

| Tmax (hr) | 4 | 5 |

| AUC (ng·hr/mL) | 25000 | 35000 |

| Half-life (t½) (hr) | 20 | 28 |

| This table presents hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetic profile of a drug. |

Visualization of Metabolic Pathways

Visualizing the metabolic fate of a drug is crucial for understanding its biotransformation. Graphviz (DOT language) can be used to create clear and informative diagrams of these pathways.

Carbamazepine Metabolic Pathway

Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to its active metabolite, carbamazepine-10,11-epoxide.[7][14][19] This epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-trans-diol.[7] Minor metabolic pathways include aromatic hydroxylation to form 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine.[9][19]

Caption: Metabolic pathway of Carbamazepine.

Conclusion

Stable isotope labeling has become an integral and powerful technique in modern drug metabolism studies. Its safety profile for human administration, coupled with the high sensitivity and specificity of modern analytical instrumentation, provides an unparalleled level of detail into the pharmacokinetic and metabolic properties of drug candidates. From elucidating complex metabolic pathways and identifying the enzymes responsible, to providing precise quantitative data for pharmacokinetic modeling, stable isotopes are essential for making informed decisions throughout the drug development process. As analytical technologies continue to advance, the applications of stable isotopes in pharmaceutical research are expected to expand even further, contributing to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. employees.csbsju.edu [employees.csbsju.edu]

- 5. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]

- 9. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous separation and determination (in serum) of phenytoin and carbamazepine and their deuterated analogues by high-performance liquid chromatography--ultraviolet detection for tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the metabolites of carbamazepine in patient urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SMPDB [smpdb.ca]

Unlocking Chemical Insights: A Technical Guide to Navigating PubChem

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the modern era of data-driven research, vast repositories of chemical and biological information are indispensable tools for accelerating scientific discovery. Among these, PubChem, an open chemistry database hosted by the U.S. National Institutes of Health (NIH), stands as a cornerstone resource for researchers, scientists, and drug development professionals.[1][2] With millions of compounds, substances, and bioassay results, PubChem offers a comprehensive platform for exploring chemical information, identifying potential drug candidates, and elucidating biological pathways.[1][3] This technical guide provides an in-depth exploration of PubChem's core functionalities, detailing methodologies for data retrieval and analysis, and illustrating key workflows and biological pathways.

The PubChem Data Landscape: A Quantitative Overview

PubChem's utility is rooted in its sheer volume and consistent growth. The database is organized into three primary, interconnected databases: Substance, Compound, and BioAssay.[4] The Substance database contains information as deposited by individual contributors, while the Compound database stores unique, standardized chemical structures.[4] The BioAssay database provides results from biological experiments.[5] The historical growth of these databases underscores the ever-expanding wealth of information available to the scientific community.

Table 1: Growth of PubChem Database Content (2014-2025)

| Year | Compounds (Millions) | Substances (Millions) | BioAssays (Millions) |

| 2014 | ~32 | ~163 | ~0.006 |

| 2015 | ~60 | ~150 | >1 |

| 2017 | ~94 | ~236 | 1.25 |

| 2018 | 96.5 | 247.3 | 1.25 |

| 2020 | 111 | 293 | 1.25 |

| 2021 | 119 | 322 | >1.67 |

| 2025 | 123.2 | 340.8 | 1.9 |

Note: Data points are compiled from various PubChem updates and publications.[1][4][6][7][8] The data for 2025 is based on the latest available statistics as of December 2025.

Core Experimental Protocols for Chemical Information Retrieval and Analysis

Effective utilization of PubChem requires a firm grasp of its search and analysis tools. The following protocols outline detailed methodologies for key experimental workflows.

Protocol 1: Two-Dimensional (2D) Chemical Similarity Search

This protocol details how to find compounds with similar chemical structures to a query compound using a 2D similarity search, a fundamental technique in early-stage drug discovery for identifying potential leads with similar properties.[9][10]

Methodology:

-

Navigate to PubChem's Structure Search: Access the PubChem homepage and select the "Draw Structure" option or navigate directly to the structure search interface.

-

Input Query Structure:

-

Select Search Type: Choose the "Similarity" search tab.[6]

-

Set Similarity Threshold: The default Tanimoto similarity threshold is typically 90%. This can be adjusted in the search settings to broaden or narrow the results.[12] The Tanimoto coefficient is a common metric for comparing the similarity of chemical fingerprints.[12]

-

Apply Filters (Optional): Refine the search results by applying filters based on molecular properties, such as those defined by Lipinski's Rule of Five, to identify drug-like compounds.[10]

-

Initiate Search and Analyze Results: Execute the search and review the resulting list of similar compounds. The results can be sorted and further analyzed for properties and bioactivities.

Protocol 2: Substructure and Superstructure Searching

Substructure searching allows for the identification of molecules containing a specific chemical scaffold, while superstructure searching finds molecules that are fragments of a larger query structure.[4] These searches are crucial for exploring chemical space around a known active core and for identifying smaller fragments for fragment-based drug design.

Methodology:

-

Access Structure Search: As in Protocol 1, navigate to the PubChem structure search interface.

-

Define the Structural Query: Draw or input the substructure or superstructure of interest.

-

Select Search Type:

-

Specify Search Options: Advanced options allow for the inclusion or exclusion of specific features such as isotopes, stereochemistry, and tautomers in the search.[12]

-

Execute and Evaluate: Run the search and analyze the retrieved compounds. This can reveal a diverse set of molecules sharing a common chemical feature.

Protocol 3: Bioactivity Data Analysis for Structure-Activity Relationship (SAR) Studies

PubChem's BioAssay database is a rich resource for understanding the biological activity of chemical compounds. Analyzing this data is fundamental for elucidating Structure-Activity Relationships (SAR), which inform the optimization of lead compounds.[14][15]

Methodology:

-

Identify Relevant Bioassays: Search the PubChem BioAssay database using keywords related to the target of interest (e.g., a specific protein or disease).

-

Retrieve Bioactivity Data: Once relevant assays are identified, retrieve the bioactivity data for a set of compounds. This can be done through the PubChem website or programmatically using PUG-REST.[5] The data typically includes activity outcomes (active, inactive) and, where available, quantitative measures like IC50 or EC50 values.[15]

-

Utilize PubChem's SAR Analysis Tools: PubChem provides a "Structure-Activity Analysis" tool that can be accessed from a BioAssay record page.[15]

-

Cluster Compounds by Similarity: The tool allows for the clustering of active compounds based on their 2D structural similarity.[15]

-